molecular formula C7H4BBrF2O3 B6304536 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid CAS No. 2121513-39-9

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid

Cat. No. B6304536
CAS RN: 2121513-39-9
M. Wt: 264.82 g/mol
InChI Key: MGXCTGXVSMOUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-difluoro-3-formylphenylboronic acid (6-Br-2,4-dF-3-FPBA) is a boronic acid derivative that is widely used in a variety of scientific research applications. It is an important reagent for the synthesis of complex molecules, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Synthesis and Polymer Research

6-Bromo-2,4-difluoro-3-formylphenylboronic acid plays a crucial role in the synthesis of conducting polymers, where fluorine substitution is used to control the position of energy levels. This compound is part of a broader class of boronic acids utilized in the development of poly(terphenylenevinylene) type polymers through Suzuki coupling methods. These polymers are significant for their potential applications in electronic devices due to their conducting properties (Krebs & Jørgensen, 2002).

Organic Synthesis and Peptide Mimics

In the realm of organic synthesis, derivatives of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid are used in the formation of difluorinated pseudopeptides. These compounds, synthesized through Ugi reactions, highlight the versatility of boronic acids in creating complex molecules with potential biological activities. This work showcases the ability to integrate difluoro functionalities into peptides, opening avenues for the development of novel therapeutics and biomolecules (Gouge, Jubault, & Quirion, 2004).

Medicinal Chemistry and Drug Design

The structural versatility of boronic acids, including 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, extends to medicinal chemistry. Their role as intermediates in Suzuki-Miyaura coupling reactions facilitates the synthesis of complex organic molecules. This capacity is crucial for the development of new drugs and the exploration of their interactions with biological targets. Studies on boronic acids have contributed to understanding their binding affinities with proteins, which is essential for designing inhibitors of serine proteases, showcasing their importance in drug discovery and development (Tanış, Kurt, Yalçın, & Ercan, 2020).

Material Science and Halogenated Compound Synthesis

6-Bromo-2,4-difluoro-3-formylphenylboronic acid and its derivatives serve as key precursors in the synthesis of halogenated compounds. These compounds are pivotal in material science for developing new materials with specific properties, such as enhanced stability and reactivity. The halodeboronation reactions enabled by these boronic acids are instrumental in creating a wide range of aryl bromides and chlorides, which are valuable in various chemical manufacturing processes (Szumigala, Devine, Gauthier, & Volante, 2004).

properties

IUPAC Name

(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXCTGXVSMOUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.